molecular formula C12H17NO2 B15309064 3-(4-Methoxyphenethoxy)azetidine

3-(4-Methoxyphenethoxy)azetidine

Cat. No.: B15309064
M. Wt: 207.27 g/mol
InChI Key: PTVDLCKHZJMWRV-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in organic synthesis. numberanalytics.comrsc.org Their importance stems from their utility as versatile synthons and their prevalence in biologically active molecules. rsc.org The inherent ring strain of the four-membered ring, estimated to be approximately 25.4 kcal/mol, dictates their reactivity, making them more stable and easier to handle than the highly strained three-membered aziridines, yet more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This unique reactivity profile allows for selective ring-opening and functionalization reactions, providing access to a diverse array of more complex nitrogen-containing compounds. rsc.orgnih.gov Furthermore, the rigid, three-dimensional scaffold of the azetidine (B1206935) ring is a privileged motif in medicinal chemistry, often leading to improved binding affinity and pharmacokinetic properties in drug candidates. nih.gov

Historical Trajectory and Evolving Academic Interest in Azetidine Derivatives

The history of azetidine chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and basic reactivity of the parent azetidine ring. jmchemsci.com However, it was the discovery of penicillin and other β-lactam antibiotics, which contain the related azetidin-2-one (B1220530) core, that significantly spurred interest in four-membered nitrogen heterocycles. jmchemsci.combritannica.com In recent decades, academic and industrial research has increasingly focused on the synthesis and application of a wider range of substituted azetidines. rsc.orgrsc.org This renewed interest is driven by the recognition of azetidines as valuable building blocks for creating novel chemical entities with diverse biological activities. mdpi.com Modern synthetic methods have enabled the preparation of a vast library of azetidine derivatives with varied substitution patterns, facilitating their exploration in drug discovery and materials science. organic-chemistry.orgmagtech.com.cn

Structural Framework of 3-(4-Methoxyphenethoxy)azetidine within Azetidine Chemistry

This compound is a specific derivative of the core azetidine structure. Its molecular framework consists of a central four-membered azetidine ring substituted at the 3-position with a 4-methoxyphenethoxy group. This substitution pattern is significant as it introduces several key features that can influence the molecule's chemical and physical properties. The ether linkage and the aromatic methoxyphenyl group add a degree of flexibility and potential for specific intermolecular interactions, which can be crucial in biological contexts. The presence of the basic nitrogen atom within the azetidine ring provides a site for further functionalization or salt formation. nih.gov The CAS number for this compound is 1497180-96-7. bldpharm.com

Table 1: Physicochemical Properties of Azetidine

PropertyValue
Chemical Formula C3H7N
Molar Mass 57.09 g/mol
Appearance Colorless liquid
Boiling Point 61 to 62 °C
Acidity (pKa of conjugate acid) 11.29
Density 0.847 g/cm³ at 25 °C
Data sourced from wikipedia.orgchemeo.com

Fundamental Synthetic Challenges Associated with Strained Azetidine Ring Systems

The synthesis of azetidines is not without its challenges, primarily due to the inherent strain of the four-membered ring. numberanalytics.comrsc.org This strain can lead to difficulties in ring formation and a propensity for undesired ring-opening reactions under certain conditions. nih.gov Common synthetic strategies often involve intramolecular cyclization reactions, which require careful selection of starting materials and reaction conditions to favor the formation of the four-membered ring over competing pathways. rsc.orgrsc.org

Key synthetic challenges include:

Controlling Ring Size: Ensuring the selective formation of the four-membered ring over five- or six-membered rings.

Stereocontrol: Achieving the desired stereochemistry at substituted centers on the azetidine ring.

Functional Group Tolerance: Developing synthetic methods that are compatible with a wide range of functional groups.

Despite these challenges, a variety of synthetic methods have been developed to access azetidines, including intramolecular nucleophilic substitution, cycloaddition reactions, and ring-contraction strategies. organic-chemistry.orgmagtech.com.cn The development of new and efficient synthetic routes to functionalized azetidines remains an active area of research, driven by the continued demand for these valuable compounds in various scientific disciplines. rsc.orgrsc.org

Table 2: Common Synthetic Approaches to Azetidines

Synthetic MethodDescriptionKey Features
Intramolecular Cyclization Formation of the azetidine ring via an intramolecular nucleophilic substitution reaction of a γ-amino halide or a related substrate. rsc.orgrsc.orgOne of the most common and versatile methods.
[2+2] Cycloaddition Reaction of an imine with an alkene or alkyne, often photochemically or through metal catalysis, to form the azetidine ring. rsc.orgAllows for the direct formation of the four-membered ring.
Ring Contraction Conversion of a five-membered heterocycle, such as a pyrrolidinone, into an azetidine derivative. rsc.orgorganic-chemistry.orgCan provide access to specific substitution patterns.
Reduction of β-Lactams The reduction of readily available azetidin-2-ones (β-lactams) to the corresponding azetidines. rsc.orgwikipedia.orgA useful method, though it can sometimes lead to ring opening.
Data compiled from multiple sources rsc.orgrsc.orgorganic-chemistry.orgwikipedia.orgrsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethoxy]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)6-7-15-12-8-13-9-12/h2-5,12-13H,6-9H2,1H3

InChI Key

PTVDLCKHZJMWRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOC2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Methoxyphenethoxy Azetidine and Analogues

Retrosynthetic Dissection of 3-(4-Methoxyphenethoxy)azetidine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This approach reveals potential synthetic routes and highlights key bond formations.

Strategic Disconnections for the Azetidine (B1206935) Ring System

The core of this compound is the four-membered azetidine ring. A primary retrosynthetic disconnection involves breaking the C-N bonds of the ring. This leads to acyclic precursors such as 1,3-difunctionalized propane (B168953) derivatives. A common strategy involves disconnecting one of the C-N bonds, which points towards an intramolecular cyclization of a γ-amino alcohol or a related derivative with a leaving group at the 3-position. nih.gov This identifies a key intermediate: a 1,3-aminohalide or a 1,3-amino alcohol.

Another strategic disconnection of the azetidine ring itself is a [2+2] cycloaddition, which involves the formal combination of an imine and an alkene. magtech.com.cn This approach assembles the four-membered ring in a single step from two simpler components. A further strategy involves the ring expansion of a smaller heterocycle, such as an aziridine (B145994), which can be a synthetically powerful method to access the azetidine core. magtech.com.cnresearchgate.net

Methodological Approaches for Incorporating the 4-Methoxyphenethoxy Moiety

The 4-methoxyphenethoxy group can be introduced at different stages of the synthesis. One common approach is the Williamson ether synthesis. youtube.commasterorganicchemistry.comfrancis-press.com This method involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this could involve the reaction of a protected 3-hydroxyazetidine with a 4-methoxyphenethyl halide or sulfonate. masterorganicchemistry.com The reaction is typically performed in the presence of a base, such as sodium hydride, to deprotonate the alcohol. youtube.comyoutube.com

Alternatively, the Mitsunobu reaction offers a powerful method for forming the ether linkage with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the 4-methoxyphenethoxy alcohol. wikipedia.orgnih.gov

A third strategy is to incorporate the 4-methoxyphenethoxy moiety into one of the precursors before the azetidine ring is formed. For instance, one could start with a glycerol (B35011) derivative, selectively protect two hydroxyl groups, and etherify the remaining one with 4-methoxyphenethyl alcohol. Subsequent conversion of the protected diol to an amino group and a leaving group would set the stage for intramolecular cyclization to form the desired azetidine.

Classical and Emerging Azetidine Ring-Forming Reactions

The construction of the azetidine ring is a critical step in the synthesis of this compound. Several classical and modern methods are available for this purpose.

Intramolecular Cyclization Reactions (e.g., S_N2 Cyclizations of Haloamines and Epoxy Amines)

Intramolecular S_N2 cyclization is a widely used and reliable method for forming azetidine rings. frontiersin.orgnih.gov This approach typically involves the cyclization of a γ-aminohalide or a γ-aminosulfonate. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The precursor, a 1-amino-3-halopropane derivative, can be synthesized from readily available starting materials like 1,3-propanediols.

A related and effective method is the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov Specifically, the ring-opening of a 3,4-epoxy amine can lead to the formation of a 3-hydroxyazetidine. Recent studies have shown that Lewis acids, such as lanthanide(III) triflates, can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org This method is advantageous as it can tolerate various functional groups. frontiersin.org The resulting 3-hydroxyazetidine can then be etherified as described previously to yield the target compound.

[2+2] Cycloaddition Strategies (e.g., Aza Paternò–Büchi Reactions)

[2+2] Cycloaddition reactions offer a convergent approach to the azetidine skeleton. magtech.com.cn The Aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, can be used to construct the azetidine ring. beilstein-journals.orgnih.gov This reaction involves the photoexcitation of one of the reactants, leading to the formation of a diradical intermediate that cyclizes to the four-membered ring. While powerful, this method can sometimes suffer from issues with regioselectivity and stereoselectivity.

Another strategy involves the thermal or metal-catalyzed [2+2] cycloaddition of imines with electron-rich alkenes or allenes. organic-chemistry.org These reactions provide a direct route to functionalized azetidines.

Ring-Expansion Methodologies from Aziridines and Other Smaller Heterocycles

Ring expansion of three-membered rings, particularly aziridines, provides another valuable route to azetidines. magtech.com.cnresearchgate.net One common method involves the reaction of N-substituted aziridines with sulfonium (B1226848) or sulfoxonium ylides. The ylide attacks the aziridine ring, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered azetidine ring.

A notable example is the rearrangement of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. Upon treatment with sodium borohydride (B1222165) in methanol, these compounds undergo an intermediate aziridine formation followed by a ring expansion to yield 3-methoxyazetidines. researchgate.net This suggests that a similar strategy could be adapted for the synthesis of this compound by using 4-methoxyphenethanol as the solvent and nucleophile.

Reduction Protocols for Azetidin-2-ones (β-Lactams)

The reduction of β-lactams (azetidin-2-ones) to their corresponding azetidines is a fundamental transformation in the synthesis of these saturated four-membered heterocycles. A variety of reducing agents have been employed, each with its own specificities and applications.

Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄), have proven to be effective reagents for this conversion. acs.orgnih.gov For instance, the use of hydroalanes offers a specific and effective route to azetidines from azetidin-2-ones. acs.org LiAlH₄ has been successfully used to reduce various 1-azetine (B13808008) scaffolds to the corresponding azetidines in ethereal solvents. nih.gov It is important to note that the choice of reducing agent can sometimes lead to cleavage of substituents on the azetidine ring, as observed with a methoxy (B1213986) group during a LiAlH₄ reduction. nih.gov

Metal-catalyzed hydrogenation represents another viable method for the reduction of the endocyclic double bond in 2-azetines, which are closely related to β-lactams, to yield azetidines. nih.gov This approach provides facile access to a range of functionalized four-membered nitrogen heterocycles. nih.gov

Furthermore, azetidin-2-iminium salts, which can be readily prepared from tertiary amides, offer a versatile entry point to azetidines. These intermediates can be converted to the corresponding azetidine-2-thiones or azetidin-2-imines, which can then potentially be reduced to the saturated azetidine ring. rsc.org

PrecursorReducing Agent/MethodProductReference
Azetidin-2-one (B1220530)Hydroalanes (e.g., DIBAL-H)Azetidine acs.org
1-AzetineLiAlH₄Azetidine nih.gov
2-AzetineMetal-catalyzed hydrogenationAzetidine nih.gov
Azetidin-2-iminium saltConversion to thione/imine, then reductionAzetidine rsc.org

Stereoselective and Regioselective Synthesis of Azetidine Derivatives

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Diastereoselective Control in Azetidine Ring Formation

Achieving diastereoselective control in the formation of the azetidine ring is crucial for accessing specific isomers of substituted azetidines. Several strategies have been developed to address this challenge.

One approach involves the use of chiral tert-butanesulfinamides as chiral auxiliaries. acs.orgnih.gov Condensation of an achiral 1,3-bis-electrophilic starting material like 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, affords azetidines with high diastereoselectivity. nih.gov This method is scalable and allows for the synthesis of C2-substituted azetidines with a variety of substituents. acs.org

Furthermore, the stereochemical outcome of lithiation reactions of N-alkyl-2-oxazolinylazetidines is influenced by the dynamics at the azetidine nitrogen atom. nih.gov While the initial lithiated intermediates may be configurationally labile, they can converge towards the thermodynamically more stable species, leading to a highly stereoselective process upon trapping with electrophiles. nih.gov

Enantioselective Methodologies for Chiral Azetidine Synthesis

The synthesis of enantiomerically pure azetidines is a significant goal in medicinal chemistry. Various catalytic and auxiliary-based methods have been developed to achieve this.

Phase-transfer catalysis using novel chiral cation catalysts has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This method achieves high enantiomeric ratios through intramolecular C-C bond formation. nih.gov The use of chiral phase-transfer catalysts represents a sustainable and cost-effective approach to asymmetric organocatalysis. nih.gov

Copper-catalyzed asymmetric boryl allylation of azetines provides a powerful route to chiral 2,3-disubstituted azetidines. acs.org Using a Cu/bisphosphine catalyst, two versatile functional groups (boryl and allyl) are installed with concomitant construction of two new stereogenic centers, exhibiting high enantioselectivity. acs.org

The use of chiral tert-butanesulfinamides as chiral auxiliaries is a general and scalable method for producing enantioenriched C2-substituted azetidines. acs.org This approach is advantageous as both enantiomers of the auxiliary are readily available, allowing access to either stereochemistry of the final product. acs.org

Additionally, catalytic enantioselective methods for the preparation of α-quaternary ketones have been extended to the synthesis of chiral azetidine ketones with high enantiomeric ratios. nih.gov

Regiochemical Specificity in the Construction of Substituted Azetidines

Controlling the position of substituents on the azetidine ring is as critical as controlling their stereochemistry. Regioselective methods ensure the formation of the desired constitutional isomer.

A two-step method for the synthesis of 2-arylazetidines has been described that exhibits excellent regioselectivity. acs.org The reaction proceeds under kinetic control, leading exclusively to the formation of the four-membered azetidine ring. acs.org

In the copper-catalyzed boryl allylation of azetines, the boryl group is added exclusively to the 3-position of the azetine ring, demonstrating high regioselectivity. acs.org This specificity is governed by a syn-addition mechanism. acs.org

The lithiation of N-protected azetidines also shows remarkable regioselectivity. N-Boc-2-aryl-azetidines undergo exclusive α-lithiation at the C2 position. nih.gov In contrast, the presence of an electron-donating group on the nitrogen atom can direct lithiation to the aromatic ring. nih.gov

Furthermore, a copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides proceeds with full control of regioselectivity, providing a unique and efficient pathway to azetidines. nih.gov

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis plays a pivotal role in the efficient and selective synthesis of azetidines. Various catalytic systems, including metal-based and organocatalysts, have been developed to facilitate these transformations.

Copper catalysis is particularly prominent in azetidine synthesis. Copper(I)/bisphosphine complexes are effective catalysts for the enantioselective boryl allylation of azetines, leading to chiral 2,3-disubstituted azetidines. acs.org Heteroleptic copper complexes are also utilized in the photoinduced radical cyclization of ynamides to form azetidines. nih.gov Furthermore, Cu(OTf)₂ can be used to catalyze the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents. organic-chemistry.org

Palladium catalysts are employed in the intramolecular amination of unactivated C-H bonds to synthesize azetidines from picolinamide-protected amine substrates. organic-chemistry.org

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are instrumental in the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov These organocatalysts operate under mild and sustainable conditions. nih.gov

Iridium-containing cytochrome P450 variants have been engineered to catalyze the enantioselective cyclopropanation of methylene (B1212753) azetidines, producing spirocyclic azetidines with high enantioselectivity. acs.org By tuning the active site residues, the stereochemical outcome of the reaction can be finely controlled. acs.org

Finally, Lewis acids like FeCl₃ can be used to enhance electrophilic substitution reactions during azetidine ring formation.

Catalyst SystemReaction TypeKey FeaturesReference
Copper(I)/BisphosphineBoryl allylation of azetinesHighly enantioselective acs.org
Heteroleptic Copper ComplexPhotoinduced radical cyclizationVisible light, high regioselectivity nih.gov
PalladiumIntramolecular C-H aminationLow catalyst loading organic-chemistry.org
Chiral Phase-Transfer CatalystIntramolecular C-C bond formationAsymmetric organocatalysis, high enantioselectivity nih.gov
Iridium-Containing CytochromeCyclopropanationBiocatalysis, high enantioselectivity acs.org
Lewis Acids (e.g., FeCl₃)Electrophilic substitutionEnhanced reaction rates

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis provides robust and versatile routes to azetidine rings through various mechanisms, including C-H activation, cycloadditions, and cross-coupling reactions. Palladium, copper, and nickel are prominent metals in this domain.

A significant strategy involves the intramolecular C(sp³)–H amination of amine substrates. Gaunt and co-workers reported a palladium(II)-catalyzed method for synthesizing functionalized azetidines from picolinamide (B142947) (PA) protected amines. organic-chemistry.orgrsc.org This reaction proceeds via a γ-C(sp³)–H amination, facilitated by an oxidant, to form the four-membered ring. rsc.org The use of inexpensive reagents and predictable selectivity makes this an attractive approach. organic-chemistry.org Similarly, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been shown to produce functionalized azetidine derivatives under mild conditions. organic-chemistry.org

Another powerful technique is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). This approach allows for the rapid construction of bis-functionalized azetidines. organic-chemistry.orguni-muenchen.de For instance, the direct alkylation of ABB with organometal reagents in the presence of Cu(OTf)₂ can furnish azetidines bearing various alkyl and benzyl (B1604629) groups. organic-chemistry.org Nickel-catalyzed methods have also been developed for the dicarbofunctionalization of N-Boc-2-azetine, providing access to an array of substituted pyrrolidine (B122466) and azetidine derivatives. researchgate.net These methods are particularly relevant for creating 3-substituted azetidines, which are precursors to compounds like this compound.

Table 1: Overview of Transition Metal-Catalyzed Azetidine Synthesis

This table summarizes key aspects of selected transition metal-catalyzed reactions for synthesizing azetidine rings.
Catalyst SystemReaction TypeKey FeaturesReference
Palladium(II) / Picolinamide (PA) directing groupIntramolecular γ-C(sp³)–H AminationEnables synthesis from unactivated C-H bonds; predictable selectivity. organic-chemistry.orgrsc.org
Copper(I) or Copper(II)Multicomponent Reaction / CycloadditionMild conditions; synthesis from readily available alkynes and azides. organic-chemistry.orgmdpi.com
Nickel(0) / Lewis AcidDicarbofunctionalization of AzetinesProvides access to complex fluorinated amino acid analogues. researchgate.net
Gold(I)Oxidative Cyclization of N-propargylsulfonamidesGenerates chiral azetidin-3-ones, versatile precursors for 3-substituted azetidines. nih.gov

Organocatalytic Transformations for Azetidine Architectures

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of chiral molecules, including complex azetidine structures. nih.gov These methods avoid potentially toxic or expensive metal catalysts and often provide high levels of enantioselectivity.

One notable application is the asymmetric synthesis of α-azetidinyl tertiary alkyl halides. Research has demonstrated that organocatalysts, such as thioureas and squaramides, can facilitate the addition of halooxindoles to Cbz- and Boc-protected azetidines. nih.gov For example, the reaction between fluorooxindoles and N-protected azetidines in the presence of a squaramide catalyst can yield azetidinyl fluorooxindoles in high yields (90-97%) and excellent enantiomeric excess (92-93% ee). nih.gov The azetidine ring has been recognized as an invaluable building block in medicinal chemistry, analogous to the more explored oxetane (B1205548) ring, due to its favorable metabolic stability and properties as a hydrogen bond acceptor. nih.gov The development of such organocatalytic C-C bond formations provides access to a diverse pool of multifunctional chiral compounds incorporating the azetidine motif. nih.govrsc.org

Table 2: Asymmetric Organocatalytic Synthesis of Azetidinyl Oxindoles

This table highlights representative results from the organocatalytic synthesis of complex azetidine-containing scaffolds.
Catalyst TypeReactantsProduct TypeReported Yield / EnantioselectivityReference
Squaramide VFluorooxindole + Cbz/Boc-protected AzetidinesAzetidinyl Fluorooxindoles90-97% yield, 92-93% ee nih.gov
Catalyst IX (unspecified)Chlorooxindole + Cbz/Boc-protected AzetidinesAzetidinyl ChlorooxindolesExcellent results reported nih.gov

Photoredox Catalysis in Azetidine Chemistry

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging chemical bonds under remarkably mild conditions. digitellinc.comyoutube.com This technology is particularly adept at generating radical intermediates, which can participate in novel bond-forming reactions to construct azetidine rings. digitellinc.com

A key strategy involves the generation of carbon-centered radicals from carboxylic acid precursors. digitellinc.com For instance, 3-aryl-3-azetidinecarboxylic acids can undergo decarboxylation under photoredox conditions to form tertiary benzylic azetidine radicals. These highly reactive intermediates can then be trapped by activated alkenes to forge new C-C bonds, leading to medicinally relevant 3-aryl-3-alkyl substituted azetidines. digitellinc.com Another innovative approach, termed radical strain-release (RSR) photocatalysis, utilizes azabicyclo[1.1.0]butanes (ABBs) as strained precursors. chemrxiv.org Under visible light and with a suitable photosensitizer, radical intermediates are generated and intercepted by the ABB, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.org Schindler's laboratory has also reported an impressive intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an Iridium(III) photocatalyst to synthesize azetidines, a process known as the aza-Paterno-Büchi reaction. rsc.org

Table 3: Photoredox-Catalyzed Strategies for Azetidine Synthesis

This table outlines modern photoredox methods for accessing functionalized azetidine frameworks.
MethodologyPrecursorKey IntermediateSignificanceReference
Decarboxylative Alkylation3-Aryl-3-azetidinecarboxylic AcidTertiary Benzylic Azetidine RadicalAccess to 3,3-disubstituted azetidines. digitellinc.com
Radical Strain-Release (RSR)Azabicyclo[1.1.0]butane (ABB)Radical addition to strained ringMild, visible-light driven access to densely functionalized azetidines. chemrxiv.org
Aza-Paterno-Büchi Reaction2-Isoxazoline-3-carboxylate + AlkeneTriplet excited state of oxime precursor[2+2] cycloaddition with broad alkene scope. rsc.org

Lewis Acid-Catalyzed Ring-Forming Reactions

Lewis acid catalysis is instrumental in promoting cyclization reactions to form azetidine rings, often by activating substrates toward nucleophilic attack. nih.govfrontiersin.org These methods are valued for their operational simplicity and tolerance of various functional groups.

A noteworthy example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction provides a direct route to 3-hydroxyazetidines, which are key precursors for synthesizing 3-alkoxyazetidines like this compound via subsequent etherification. The reaction proceeds in high yields and tolerates acid-sensitive protecting groups such as Boc, PMB, and TBS. nih.govfrontiersin.org The lanthanoid triflate catalyst is effective because it can activate the epoxide for nucleophilic attack by the amine without being quenched by the amine's basicity. nih.govfrontiersin.org

Another innovative approach uses a relay catalysis strategy involving a Lewis acid and a (hypo)iodite catalyst. organic-chemistry.orgthieme-connect.com In this method, a Lewis acid such as Ni(ClO₄)₂ activates a cyclopropane (B1198618) 1,1-diester for ring-opening by an amine. thieme-connect.com A subsequent oxidation step generates a second electrophilic site, enabling ring closure to form the azetidine. organic-chemistry.orgthieme-connect.com This [3+1] annulation strategy effectively transforms simple starting materials into valuable azetidine heterocycles. organic-chemistry.org

Table 4: Lewis Acid-Catalyzed Azetidine Formation

This table presents examples of Lewis acid-catalyzed cyclizations for the synthesis of azetidines.
Lewis Acid CatalystSubstrateReaction TypeKey OutcomeReference
La(OTf)₃ (Lanthanum Triflate)cis-3,4-Epoxy AmineIntramolecular AminolysisHigh yields of 3-hydroxyazetidines; tolerates sensitive functional groups. nih.govfrontiersin.org
Ni(ClO₄)₂ (Nickel Perchlorate)Cyclopropane 1,1-diester + Aromatic AmineRelay Catalysis ([3+1] Annulation)Forms polysubstituted azetidines via ring-opening/closing cascade. organic-chemistry.orgthieme-connect.com

Compound Reference Table

Table 5: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Role
This compound Target Compound
3-hydroxyazetidine Synthetic Precursor
3-bromoazetidine Synthetic Precursor
Azetidin-3-one Synthetic Precursor
1-azabicyclo[1.1.0]butane ABB / Strained Precursor
N-Boc-2-azetine Synthetic Substrate
3-Aryl-3-azetidinecarboxylic Acid Photocatalysis Precursor
2-isoxazoline-3-carboxylate Photocatalysis Precursor
cis-3,4-epoxy amine Lewis Acid Catalysis Precursor
Cyclopropane 1,1-diester Lewis Acid Catalysis Precursor
Picolinamide PA / Directing Group
tert-Butyloxycarbonyl Boc / Protecting Group
Carboxybenzyl Cbz / Protecting Group
p-Methoxybenzyl PMB / Protecting Group
tert-Butyldimethylsilyl TBS / Protecting Group
Lanthanum(III) trifluoromethanesulfonate La(OTf)₃ / Lewis Acid
Copper(II) trifluoromethanesulfonate Cu(OTf)₂ / Lewis Acid
Nickel(II) perchlorate Ni(ClO₄)₂ / Lewis Acid
Iridium(III) photocatalyst (e.g., fac-[Ir(dFppy)₃]) Photocatalyst
Squaramide Organocatalyst

Analytical and Spectroscopic Methodologies for Structural Elucidation in Synthetic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Azetidine (B1206935) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For azetidine derivatives, including 3-(4-Methoxyphenethoxy)azetidine, a suite of NMR experiments would be utilized to establish the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the case of this compound, one would expect to observe distinct signals for the protons on the azetidine ring, the phenethoxy group, and the methoxy (B1213986) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) are critical for assigning these protons. For instance, the protons on the four-membered azetidine ring often exhibit complex splitting patterns due to their constrained geometry.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the azetidine ring carbons are particularly informative about the substitution pattern.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular structure.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons within the azetidine and phenethoxy moieties.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the phenethoxy group to the azetidine ring via the ether linkage.

For determining the stereochemistry of substituted azetidines, Nuclear Overhauser Effect (NOE) experiments are often employed. These experiments identify protons that are close in space, which can help to establish the relative configuration of substituents on the azetidine ring.

Illustrative NMR Data for a Substituted Azetidine Derivative

Proton (¹H) AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-6.80m-
OCH₃3.75s-
O-CH₂3.60t7.0
Ar-CH₂2.85t7.0
Azetidine-CH4.50m-
Azetidine-CH₂3.90-3.50m-

Note: This is a generalized table to illustrate the type of data obtained. Actual values for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. This is a critical step in verifying the identity of the synthesized compound.

During the synthesis, HRMS can also be coupled with liquid chromatography (LC-HRMS) to monitor the progress of the reaction, identify intermediates, and detect byproducts. The high mass accuracy allows for the confident assignment of molecular formulas to the various species in the reaction mixture.

Expected HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺C₁₂H₁₈NO₂⁺To be determined

Note: The calculated m/z is based on the molecular formula C₁₂H₁₇NO₂. The observed m/z would be determined experimentally.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

When a crystalline solid of the compound can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration if a chiral center is present. For this compound, which is chiral at the C3 position of the azetidine ring, X-ray crystallography of a single enantiomer or a crystalline derivative would be the gold standard for determining its absolute stereochemistry.

The resulting crystal structure provides a detailed and accurate model of the molecule, confirming the connectivity established by NMR and providing insight into intermolecular interactions in the solid state.

Chromatographic Techniques for Purification and Purity Assessment in Azetidine Synthesis

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

Column chromatography is a standard method for purifying organic compounds. In the synthesis of this compound, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) would be employed to separate the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to assess the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities. The area of the peak corresponding to the product in the chromatogram is proportional to its concentration, allowing for a quantitative determination of purity. Chiral HPLC, using a chiral stationary phase, can be used to separate and quantify the enantiomers of a chiral compound like this compound.

Gas Chromatography (GC) can also be used for purity assessment if the compound is sufficiently volatile and thermally stable.

Illustrative Chromatographic Data

TechniqueStationary PhaseMobile PhaseRetention Time (min)Purity (%)
HPLCC18Acetonitrile/WaterTo be determined>95

Note: This is a generalized table. The specific conditions and results would need to be determined experimentally.

Computational and Theoretical Investigations of 3 4 Methoxyphenethoxy Azetidine

Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Conformational Preferences

The defining feature of the azetidine scaffold is its significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral or trigonal planar geometries. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in quantifying this strain and understanding its chemical implications. researchgate.net

The ring-strain energy of azetidine is calculated to be approximately 25.4 kcal/mol. rsc.org This high degree of strain is a critical determinant of the ring's reactivity, making it more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring, yet more reactive than the nearly strain-free five-membered pyrrolidine (B122466) ring. rsc.org This intermediate strain level makes the azetidine ring a unique and valuable scaffold in medicinal chemistry. rsc.orgnih.gov

Comparison of Ring Strain Energies
Cyclic AmineRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4

Unlike a planar cyclobutane, the azetidine ring is not flat. Gas-phase electron diffraction studies, complemented by calculations, have shown that the azetidine ring adopts a puckered conformation. rsc.org This puckering is characterized by a dihedral angle of approximately 37°. rsc.org For a 3-substituted azetidine like 3-(4-methoxyphenethoxy)azetidine, this puckering creates two distinct positions for the substituent: axial and equatorial. Quantum chemical calculations can determine the energetic preference for one conformation over the other. The balance between these conformers is influenced by steric and electronic interactions between the substituent and the rest of the ring.

Molecular Modeling and Dynamics Simulations for Structural and Energetic Insights

Molecular modeling and, more specifically, molecular dynamics (MD) simulations, offer a way to understand the dynamic behavior of this compound over time. researchgate.netnih.gov These methods use classical mechanics principles to simulate the movements of atoms and molecules, providing insights into conformational flexibility, solvent interactions, and binding thermodynamics. nih.govglobalauthorid.com

For a molecule like this compound, MD simulations can:

Explore Conformational Space: MD can simulate the transition between different puckered states of the azetidine ring and the various orientations (rotamers) of the flexible 4-methoxyphenethoxy side chain. This helps identify the most stable, low-energy conformations the molecule is likely to adopt in solution.

Analyze Solvation: Simulations can model how water or other solvent molecules arrange around the compound, providing insight into its solubility and how the solvent might influence its preferred shape. For instance, studies on the related azetidine-2-carboxylic acid showed it has strong electrostatic interactions with water. nih.gov

Predict Binding Affinities: When studying how a molecule might interact with a biological target like a protein, MD simulations combined with methods like MM-PBSA (Molecular Mechanics‐Poisson‐Boltzmann Surface Area) can calculate the binding free energy. globalauthorid.com For example, a computational study on a different novel azetidine derivative used MD simulations to validate docking results and calculated binding energies against viral proteins, suggesting its potential as an inhibitor. researchgate.netglobalauthorid.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the molecular system. Accurate parameterization for the azetidine core is crucial for obtaining meaningful results. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry Approaches

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, including those used to synthesize azetidines. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can build a detailed picture of the reaction mechanism. acs.org

Several azetidine-forming reactions have been scrutinized using computational methods:

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactams (2-azetidinones). DFT calculations have shown that the key step determining the reaction's success is the electrocyclic ring-closure, rather than the initial nucleophilic attack. mdpi.com Similar photocatalyzed [2+2] cycloadditions between alkenes and oximes to form azetidines have also been studied computationally to understand the role of the photocatalyst and the excited states of the reactants. rsc.orgmit.edu

Ring-Formation from Acyclic Precursors: One study used quantum chemical calculations to explain the regio- and diastereoselectivity in the synthesis of 2-arylazetidines from oxiranes. acs.org The calculations revealed that while the formation of a five-membered ring is thermodynamically preferred, the kinetically controlled pathway leads to the strained four-membered azetidine ring. acs.org The computational analysis provided a quantum mechanical explanation for the observed selectivity, highlighting the balance between ring strain and orbital overlap in the transition state. acs.org

Strain-Release Reactions: More recent strategies involve the functionalization of highly strained precursors like azabicyclo[1.1.0]butanes. researchgate.netchemrxiv.org DFT calculations have been used to investigate the mechanism of these radical strain-release processes, where a photocatalyst generates radical intermediates that are intercepted by the strained bicycle to yield a functionalized azetidine. researchgate.netchemrxiv.org These calculations help to rationalize the proposed reaction pathway, involving steps like energy transfer, radical generation, and radical recombination. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity in Azetidine-Forming Reactions

Beyond explaining known reactions, a major goal of computational chemistry is to predict the outcome of new ones, saving time and resources in the lab. rsc.org For azetidine synthesis, this involves predicting whether a reaction will occur and what its selectivity (regio- or stereoselectivity) will be.

A prime example is the recent work on photocatalyzed azetidine synthesis from alkenes and oximes. mit.edu Researchers developed a computational model based on frontier molecular orbital (FMO) theory. mit.edu Key findings from this predictive model include:

Reaction Feasibility: The model predicts whether a given alkene-oxime pair will react by calculating their frontier orbital energies. A close match between the energy levels of the excited states of the reactants indicates a lower energy barrier for the reaction to proceed. mit.edu

Substrate Scope Expansion: The computational prescreening of many potential reactants allowed researchers to identify a much wider range of suitable substrates for azetidine synthesis than was previously thought possible. mit.edu Of 27 computationally studied combinations, 18 were tested experimentally, and the predictions were found to be largely accurate. mit.edu

The Role of 3 4 Methoxyphenethoxy Azetidine As a Synthetic Building Block

Strategic Utilization as a Scaffold for Diversified Chemical Libraries

The 3-(4-Methoxyphenethoxy)azetidine scaffold provides an excellent starting point for the generation of diversified chemical libraries, which are crucial for drug discovery and the exploration of chemical space. The inherent features of this molecule, namely the secondary amine of the azetidine (B1206935) ring and the aromatic ring of the phenethoxy moiety, serve as key anchor points for combinatorial derivatization.

Diversity-oriented synthesis (DOS) strategies can be effectively applied to this scaffold. nih.gov The secondary amine of the azetidine ring is readily amenable to a wide range of functionalization reactions, including N-alkylation, N-acylation, N-arylation, and sulfonylation. These reactions can introduce a variety of substituents, thereby modulating the steric and electronic properties of the resulting molecules. The ability to introduce diverse functionalities at this position is particularly valuable in the context of designing libraries for biological screening, as the nitrogen atom often plays a crucial role in molecular recognition and binding.

Furthermore, the 4-methoxyphenyl (B3050149) group of the side chain offers additional opportunities for diversification. The methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), which can then be subjected to etherification, esterification, or other derivatization reactions. The aromatic ring itself can undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid cleavage of the ether linkage or reactions with the azetidine ring.

The combination of these functionalization strategies allows for the creation of a three-dimensional grid of compounds, where each axis of the grid represents a different point of diversification. For example, a library could be constructed by reacting a set of alkyl halides with the azetidine nitrogen, followed by derivatization of the phenolic hydroxyl group (after deprotection) with a series of carboxylic acids. This approach can rapidly generate a large number of structurally diverse molecules from a single, readily accessible scaffold.

A representative, albeit hypothetical, approach to generating a diversified library from this compound is outlined below:

StepReactionReagentsPotential Diversity Elements
1N-FunctionalizationAlkyl halides, acyl chlorides, sulfonyl chlorides, aryl halides (Buchwald-Hartwig coupling)Varied alkyl, acyl, sulfonyl, and aryl groups
2O-DemethylationBBr₃, HBr-
3O-FunctionalizationAlkyl halides, acyl chlorides, isocyanatesVaried alkyl, acyl, and carbamoyl (B1232498) groups

This systematic approach to diversification highlights the strategic value of this compound as a scaffold for generating libraries of compounds with potential applications in various fields of chemical biology and medicinal chemistry. lifechemicals.com

Functionalization of the Azetidine Ring and 4-Methoxyphenethoxy Side Chain for Subsequent Transformations

The synthetic utility of this compound is further enhanced by the distinct reactivity of its two main components: the azetidine ring and the 4-methoxyphenethoxy side chain. The ability to selectively functionalize each of these parts allows for the stepwise construction of more complex molecules.

Functionalization of the Azetidine Ring:

The nitrogen atom of the azetidine ring is the primary site for functionalization. As a secondary amine, it readily undergoes a variety of standard transformations. The choice of protecting group for the nitrogen is crucial for subsequent manipulations. For instance, a Boc (tert-butyloxycarbonyl) group can be introduced to temporarily mask the amine's reactivity, allowing for modifications elsewhere in the molecule. This protecting group can then be cleanly removed under acidic conditions.

Beyond simple N-alkylation and N-acylation, the azetidine nitrogen can participate in more complex reactions. For example, it can be used as a nucleophile in ring-opening reactions of epoxides or as a partner in transition metal-catalyzed cross-coupling reactions. The strain of the four-membered ring can also influence the reactivity of adjacent bonds, although this is less pronounced than in the case of aziridines. nih.gov

Functionalization of the 4-Methoxyphenethoxy Side Chain:

The 4-methoxyphenethoxy side chain offers several handles for chemical modification. The methoxy group is a key feature, as its cleavage to the corresponding phenol provides a versatile point for further derivatization. This deprotection is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be alkylated, acylated, or converted to a triflate for subsequent cross-coupling reactions.

The aromatic ring itself can be functionalized through electrophilic aromatic substitution. However, the presence of the electron-donating methoxy group and the ether linkage requires careful consideration of reaction conditions to ensure selectivity and avoid unwanted side reactions. Friedel-Crafts acylation, for example, could potentially lead to cleavage of the ether bond. More controlled methods, such as directed ortho-metalation, could be employed if the nitrogen is appropriately protected.

The interplay between the functionalization of the azetidine ring and the side chain allows for a high degree of control in the synthesis of complex target molecules. A synthetic chemist can strategically choose the sequence of reactions to build up molecular complexity in a controlled and efficient manner.

Design Principles for Incorporating the this compound Unit into Complex Chemical Architectures

The incorporation of the this compound unit into larger and more complex molecules requires careful consideration of several design principles. These principles are guided by the inherent structural and chemical properties of the azetidine ring and the side chain.

One of the primary reasons for incorporating an azetidine ring into a molecule is to introduce conformational rigidity. The four-membered ring restricts the rotational freedom of the bonds connected to it, which can be advantageous in designing molecules that bind to specific biological targets. The 3-substitution pattern of this compound places the side chain in a well-defined spatial orientation relative to the azetidine nitrogen. This can be exploited to position key functional groups for optimal interaction with a binding site.

The 4-methoxyphenethoxy side chain provides a flexible linker that can be used to connect the rigid azetidine core to other parts of a larger molecule. The length and flexibility of this linker can be fine-tuned by modifying the phenethoxy group. For example, the ethylene (B1197577) glycol unit could be extended or replaced with other linkers to optimize the distance and orientation between the azetidine and another pharmacophore.

When designing synthetic routes to complex molecules containing the this compound unit, it is often advantageous to introduce this building block at a later stage of the synthesis. This strategy, known as late-stage functionalization, can help to avoid potential complications arising from the reactivity of the azetidine ring under various reaction conditions. However, the stability of the azetidine ring is generally sufficient to withstand many common synthetic transformations, allowing for its incorporation at earlier stages as well. chemrxiv.org

The design of molecules incorporating this unit should also consider its physicochemical properties. The azetidine nitrogen is basic and will be protonated at physiological pH, which can influence the solubility, cell permeability, and pharmacokinetic properties of the molecule. The 4-methoxyphenoxy group adds a degree of lipophilicity, which can also be modulated through further functionalization.

Ring-Opening and Ring-Expansion Reactivity of this compound for Novel Structural Motifs

The inherent ring strain of the azetidine ring in this compound makes it susceptible to ring-opening and ring-expansion reactions, providing access to a variety of novel and synthetically useful structural motifs. These reactions are typically triggered by nucleophiles, electrophiles, or radical initiators and can lead to the formation of larger heterocyclic systems or functionalized acyclic amines.

Ring-Opening Reactions:

Nucleophilic ring-opening of azetidines is a common transformation that proceeds via an SN2 mechanism. In the case of this compound, the reaction would likely require activation of the azetidine nitrogen, for example, by protonation or by conversion to a quaternary ammonium (B1175870) salt. The regioselectivity of the nucleophilic attack would depend on the nature of the substituent on the nitrogen and the reaction conditions. Generally, nucleophiles tend to attack the less substituted carbon atom of the azetidinium ion.

The ether linkage at the 3-position can also influence the regioselectivity of the ring-opening. The oxygen atom could potentially direct nucleophiles to the C2 or C4 positions. For instance, under certain conditions, intramolecular ring-opening by the ether oxygen could lead to the formation of a bicyclic system, although this is less common for simple ethers.

Ring-opening polymerization (ROP) is another important reaction of azetidines, leading to the formation of poly(amine)s. While there is no specific literature on the ROP of this compound, it is conceivable that under appropriate catalytic conditions, it could polymerize to yield a polymer with pendant 4-methoxyphenethoxy groups. Such polymers could have interesting properties for materials science or biomedical applications. researchgate.net

Ring-Expansion Reactions:

Ring-expansion reactions of azetidines provide a powerful tool for the synthesis of larger, more complex heterocyclic systems, such as pyrrolidines, piperidines, and azepanes. These reactions often proceed through rearrangement mechanisms involving carbocationic or radical intermediates.

For example, a Tiffeneau-Demjanov-type ring expansion could be envisioned. This would involve the conversion of the azetidine nitrogen to a good leaving group, followed by treatment with a reagent that generates a carbocation at an adjacent carbon, triggering a 1,2-alkyl shift and expansion of the ring.

Another possibility is a radical-mediated ring expansion. The generation of a radical at a position adjacent to the azetidine ring could lead to a ring-opening/ring-closing cascade, resulting in the formation of a larger ring. The specific outcome of these reactions would depend on the nature of the substituents on the azetidine ring and the reaction conditions employed.

The table below summarizes some potential ring-opening and ring-expansion reactions of this compound, though these are based on general principles of azetidine reactivity and have not been specifically reported for this compound.

Reaction TypeReagents/ConditionsPotential Products
Nucleophilic Ring-OpeningNucleophile (e.g., R-Li, R-MgBr) with N-activationFunctionalized acyclic amines
Ring-Opening PolymerizationCatalytic initiatorPoly(this compound)
Ring Expansion (e.g., Tiffeneau-Demjanov)NaNO₂, H⁺ on a corresponding aminomethyl derivativePyrrolidine (B122466) derivatives
Radical Ring ExpansionRadical initiator, precursor with a radical triggerPyrrolidine or piperidine (B6355638) derivatives

The exploration of these ring-opening and ring-expansion reactions of this compound holds significant promise for the discovery of new synthetic methodologies and the creation of novel molecular architectures with potential applications in various scientific disciplines.

Future Directions in the Academic Research of 3 4 Methoxyphenethoxy Azetidine

Development of Sustainable and Green Chemistry Approaches for Azetidine (B1206935) Synthesis

The future synthesis of 3-(4-Methoxyphenethoxy)azetidine will undoubtedly be shaped by the principles of green chemistry, moving away from traditional methods that often involve harsh reagents and generate significant waste. Research in this area is expected to focus on several key strategies:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of strained ring systems like azetidines. rsc.org Future research could explore the use of photocatalysts to mediate the [2+2] cycloaddition of an appropriate alkene and an imine precursor to form the this compound core. This approach offers mild reaction conditions and the potential for high stereoselectivity.

Biocatalysis: The use of enzymes to catalyze the synthesis of azetidine derivatives is a burgeoning field. Researchers may investigate the potential of engineered enzymes, such as ammonia (B1221849) lyases or transaminases, to facilitate the asymmetric synthesis of key intermediates for this compound, thereby ensuring high enantiopurity, a critical factor for pharmacological applications.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or precise temperature control. The application of flow chemistry to the synthesis of 3-substituted azetidines has been demonstrated, and future work could adapt these methods for the efficient and sustainable production of this compound.

Use of Greener Solvents and Reagents: A significant push towards sustainability involves replacing hazardous solvents and reagents. Future synthetic routes to this compound will likely prioritize the use of bio-based solvents, water, or solvent-free conditions. Additionally, the development of catalytic methods that replace stoichiometric, often toxic, reagents will be a key research focus.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Azetidine Core

The inherent ring strain of the azetidine core in this compound makes it a versatile synthetic intermediate. researchgate.net Future research is poised to uncover novel reactivity patterns and leverage this strain for unprecedented chemical transformations.

Strain-Release Functionalization: The high ring strain energy of azetidines can be harnessed to drive a variety of ring-opening reactions. Future studies on this compound could explore nucleophilic ring-opening with a diverse array of nucleophiles to generate complex, acyclic amine derivatives with potential biological activity. The influence of the 4-methoxyphenethoxy substituent on the regioselectivity of these ring-opening reactions would be a key area of investigation.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Research efforts could be directed towards the development of transition-metal-catalyzed methods for the selective C-H functionalization of the azetidine ring or the phenoxyethyl side chain of this compound. This would provide a direct route to a wide range of novel derivatives without the need for pre-functionalized starting materials.

Domino and Cascade Reactions: The unique reactivity of the azetidine ring can be exploited in the design of domino and cascade reactions. Future work could involve designing reaction sequences where the ring-opening of this compound triggers a series of subsequent bond-forming events, leading to the rapid construction of complex molecular architectures from a relatively simple starting material.

Advancements in Computational Prediction and Machine Learning Applications for Azetidine Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate discovery and deepen our understanding of its chemical behavior.

Predictive Modeling of Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various chemical transformations. These models can help in understanding reaction mechanisms, predicting regioselectivity, and guiding the design of new reactions. Furthermore, computational tools can predict key physicochemical properties of the molecule, which is crucial for its potential applications in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should this compound or its derivatives exhibit biological activity, QSAR studies will be instrumental. By correlating structural features with biological activity, machine learning algorithms can build predictive models to guide the design of new analogues with enhanced potency and selectivity. Such studies have already been applied to other azetidine derivatives with promising results.

De Novo Design of Azetidine Derivatives: Machine learning models, particularly generative models, can be trained on existing libraries of azetidine compounds to design novel structures with desired properties. This in silico approach can significantly reduce the time and resources required for the discovery of new drug candidates or functional molecules based on the this compound scaffold.

Integration of Automated and High-Throughput Synthesis Platforms for Azetidine Derivatization

To fully explore the chemical space around this compound, high-throughput and automated synthesis methods will be essential.

Automated Synthesis of Analogue Libraries: Robotic platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid generation of large libraries of derivatives of this compound. This will allow for a systematic exploration of structure-activity relationships and the identification of compounds with optimized properties.

High-Throughput Screening: The synthesized libraries can then be subjected to high-throughput screening to evaluate their biological activity or other functional properties. This integration of automated synthesis and screening will dramatically accelerate the discovery process.

Flow Chemistry for Library Generation: As mentioned earlier, flow chemistry is not only a tool for sustainable synthesis but also an excellent platform for library generation. By varying reagents and reaction conditions in a continuous flow system, diverse sets of this compound derivatives can be prepared efficiently and with high precision.

Q & A

What are the most effective synthetic routes for 3-(4-Methoxyphenethoxy)azetidine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. A common method is the reaction of 4-methoxyphenethyl bromide with an azetidine precursor under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impacts yield, with polar aprotic solvents favoring nucleophilic attack. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product in >85% purity .

Advanced Research Question
For advanced synthesis, microwave-assisted or flow-chemistry approaches can reduce reaction times from hours to minutes while maintaining yields >90% . Catalytic systems like Pd(OAc)₂/Xantphos may enable Buchwald-Hartwig coupling for aryl ether formation, avoiding harsh bases. Kinetic studies using in-situ FTIR or HPLC-MS are recommended to monitor intermediates and optimize stepwise reactivity .

How can structural characterization of this compound resolve ambiguities in regiochemistry or stereochemistry?

Basic Research Question
Basic characterization relies on 1^1H/13^13C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂) and methoxyphenethoxy substituents (δ 6.8–7.2 ppm for aromatic protons). Mass spectrometry (ESI-MS) verifies molecular weight ([M+H]⁺ expected at ~250 m/z). IR spectroscopy identifies C-O-C stretches (~1250 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Research Question
Advanced studies employ X-ray crystallography to resolve stereochemical ambiguities, particularly for azetidine ring puckering or substituent orientation. Computational methods (DFT at B3LYP/6-311++G**) predict stable conformers and compare with experimental data. For regioisomeric byproducts (e.g., 2- vs. 3-substituted azetidines), NOESY or ROESY NMR can differentiate spatial proximity between the methoxyphenethoxy group and azetidine protons .

What biological screening strategies are suitable for identifying the pharmacological potential of this compound?

Basic Research Question
Initial screening should include enzyme inhibition assays (e.g., kinases, GPCRs) and cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells). The methoxyphenethoxy group may enhance membrane permeability, making it a candidate for CNS targets . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential to establish potency .

Advanced Research Question
Advanced strategies use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) for target proteins. Molecular dynamics simulations (e.g., GROMACS) model interactions between the compound’s methoxy group and hydrophobic enzyme pockets. CRISPR-Cas9 knockouts of putative targets (e.g., monoamine oxidases) validate mechanism-of-action hypotheses .

How do electronic and steric effects of the 4-methoxyphenethoxy group influence reactivity in substitution reactions?

Basic Research Question
The methoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution, while the phenethoxy chain introduces steric hindrance. In SNAr reactions, para-substitution on the phenyl ring directs incoming nucleophiles to the meta position, requiring Lewis acids like AlCl₃ to modulate regioselectivity .

Advanced Research Question
DFT calculations reveal that the methoxy group lowers the LUMO energy of the phenyl ring by ~1.2 eV, favoring charge-transfer interactions. Steric maps (using MOE software) show that the phenethoxy chain reduces accessibility to the azetidine nitrogen, necessitating bulky ligands (e.g., t-BuXPhos) in cross-coupling reactions. Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms in nucleophilic substitutions .

How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

Advanced Research Question
Systematic SAR involves synthesizing analogs with:

  • Substituent variations : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate logP and bioavailability .
  • Chain length adjustments : Shorten the phenethoxy chain to reduce steric bulk while maintaining target engagement .
  • Azetidine modifications : Introduce sp³-hybridized substituents (e.g., -CH₂F) to restrict ring conformation and improve selectivity .

High-throughput screening (HTS) in fragment-based libraries identifies synergistic pharmacophores. Free-energy perturbation (FEP) simulations predict binding ΔΔG values for analogs, prioritizing synthesis of compounds with predicted IC₅₀ improvements >10-fold .

How should researchers address contradictory data in the compound’s reported biological activity across studies?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Validate activity in ≥3 independent labs using standardized protocols (e.g., CLIA-certified assays).
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., demethylated metabolites) that may confound results .
  • Target deconvolution : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions explaining divergent phenotypes .

Meta-analyses of public datasets (e.g., ChEMBL) contextualize findings against known azetidine bioactivities, highlighting outliers for further investigation .

What analytical methods are critical for detecting and quantifying this compound in complex matrices?

Advanced Research Question
For pharmacokinetic studies, UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves LOQ <1 ng/mL in plasma. Isotope-labeled internal standards (e.g., d₃-methoxy analog) correct for matrix effects. In environmental samples, SPE (Strata-X cartridges) followed by GC-ECD detects residues at ppt levels, with methoxy group fragmentation patterns (m/z 121, 93) confirming identity .

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